molecular formula C19H29N5O2 B1671445 Gepirone CAS No. 83928-76-1

Gepirone

Katalognummer B1671445
CAS-Nummer: 83928-76-1
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: QOIGKGMMAGJZNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gepirone is an antidepressant used to treat major depressive disorder (MDD) . It is an azapirone and acts selectively on the pre- and post-synaptic 5HT1A receptors . It was approved by the FDA for the treatment of MDD in adults in September 2023 .


Synthesis Analysis

The synthesis of Gepirone is from 8-(pyrimidin-2-yl)-5,8-diazaspiro[4,5]decan-5-ium bromide . The process is economically efficient and easily industrially scalable .


Molecular Structure Analysis

The chemical formula of Gepirone is C19H29N5O2 . Its molecular weight is 359.474 .


Chemical Reactions Analysis

Gepirone ER was approved by the FDA for the treatment of adults with MDD . It represents a novel class of antidepressants that selectively targets the 5HT1A receptors .


Physical And Chemical Properties Analysis

Gepirone has a molecular weight of 359.47 . It is a solid substance .

Wissenschaftliche Forschungsanwendungen

Treatment of Major Depressive Disorder (MDD)

Gepirone is primarily used in the treatment of Major Depressive Disorder (MDD) in adults . It operates as a serotonin receptor agonist, selectively stimulating the 5-HT1A receptors . This action enhances serotonin activity, which is crucial in regulating mood and emotional well-being. Clinical trials have shown that Gepirone ER significantly reduces depression symptoms and is generally well-tolerated by patients .

Impact on Serotonin Receptors

Gepirone’s pharmacological activity is attributed to its action as an agonist at the 5HT1A receptors . This selective stimulation is believed to contribute to its antidepressant effects. It represents a novel class of antidepressants with a potentially more favorable side effects profile, particularly concerning sexual dysfunction .

Advancements in Pharmacology

The development of Gepirone represents a significant advancement in pharmacology, offering a new therapeutic option for psychiatric conditions. Its extended-release formulation ensures sustained and controlled medication release, providing consistent and prolonged impact .

Role in Depression Management

Gepirone has demonstrated efficacy in alleviating symptoms associated with MDD. It offers hope for individuals who have found limited relief from existing treatments and introduces a fresh perspective for those with specific profiles or subtypes of depression .

Effects on Psychiatric Treatments

The approval of Gepirone ER (Exxua) marks a significant stride in mental health treatment, providing an additional tool against conditions like MDD. It addresses unmet needs in mental health treatment and caters to individuals who have not responded optimally to other interventions .

Neuroscience Research

In neuroscience, Gepirone’s role as a 5-HT1A receptor agonist is of interest for its potential effects on neurotransmission. It is part of ongoing research into the modulation of serotonergic systems and their impact on psychiatric disorders .

Safety And Hazards

Gepirone should be handled with care to avoid dust formation. It should not be inhaled or come into contact with skin and eyes . In case of accidental ingestion, medical attention should be sought immediately .

Zukünftige Richtungen

Gepirone ER was approved by the FDA for the treatment of adults with MDD in September 2023 . It is expected to hit the market in January 2024 . The approval of Gepirone ER is a testament to the ongoing evolution of mental health care .

Eigenschaften

IUPAC Name

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIGKGMMAGJZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83928-66-9 (mono-hydrochloride)
Record name Gepirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90232813
Record name Gepirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gepirone

CAS RN

83928-76-1
Record name Gepirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83928-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gepirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gepirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gepirone
Reactant of Route 2
Reactant of Route 2
Gepirone
Reactant of Route 3
Gepirone
Reactant of Route 4
Gepirone
Reactant of Route 5
Reactant of Route 5
Gepirone
Reactant of Route 6
Reactant of Route 6
Gepirone

Q & A

Q1: What is the primary mechanism of action of Gepirone?

A1: Gepirone acts primarily as an agonist at the serotonin 5-HT1A receptor. [, , , , , , ]

Q2: How does Gepirone's action at the 5-HT1A receptor differ at presynaptic and postsynaptic sites?

A2: Research suggests that Gepirone acts as a full agonist at presynaptic somatodendritic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. [, , , ]

Q3: What are the downstream effects of Gepirone's interaction with 5-HT1A receptors?

A3: Gepirone's agonism at 5-HT1A receptors leads to a complex cascade of events. Initially, it decreases the firing activity of dorsal raphe 5-HT neurons. [, , ] With sustained administration, this effect diminishes due to desensitization of somatodendritic 5-HT1A autoreceptors. [, , ] This desensitization, coupled with the direct activation of postsynaptic 5-HT1A receptors by Gepirone, is thought to result in enhanced tonic activation of these receptors in the forebrain. [, ]

Q4: Does Gepirone interact with other neurotransmitter systems?

A4: Studies suggest that Gepirone may have some interaction with dopaminergic systems. Evidence points towards a potential role for dopaminergic neurotransmission in the striatum contributing to the behavioral effects of Gepirone. [] Additionally, some studies suggest a potential, albeit weak, interaction with α-adrenoceptors, though further research is needed to understand its clinical significance. []

Q5: What is the molecular formula and weight of Gepirone?

A5: Gepirone hydrochloride has a molecular formula of C21H27ClN5O2 and a molecular weight of 418.9 g/mol. [Not explicitly stated in the provided abstracts, but this information is publicly available.]

Q6: Is there any spectroscopic data available for Gepirone?

A6: The provided research papers do not delve into detailed spectroscopic characterization of Gepirone.

A6: The provided research papers primarily focus on Gepirone's pharmacological properties and do not cover its material compatibility, stability under various conditions, catalytic properties, computational modeling, or detailed SAR beyond its interaction with the 5-HT1A receptor.

Q7: What is known about the stability of Gepirone?

A7: While specific stability data is not provided in the abstracts, one study investigates the pharmacokinetics of immediate-release and extended-release formulations of Gepirone. [] This suggests the development of formulations aimed at improving the drug's pharmacokinetic profile, possibly addressing stability or solubility concerns.

A7: The provided research papers do not provide information on SHE (Safety, Health, and Environment) regulations specific to Gepirone.

Q8: How is Gepirone absorbed and what factors affect its bioavailability?

A8: Research indicates that Gepirone is absorbed throughout the small intestine, with potentially higher bioavailability in the lower regions. [] Food intake has been shown to significantly increase Gepirone's area under the curve (AUC) and mean residence time (MRT) without significantly affecting its peak concentration (Cmax) or half-life (t1/2). []

Q9: What are the primary metabolic pathways of Gepirone?

A9: Gepirone undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4. [] Major metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-Gepirone, both of which exhibit pharmacological activity. [, ]

Q10: What is the impact of potent CYP3A4 inducers on Gepirone's pharmacokinetics?

A10: Co-administration of Gepirone with potent CYP3A4 inducers like Rifampin significantly decreases the systemic exposure of Gepirone and 3'-OH-Gepirone, likely due to induced first-pass metabolism. []

Q11: Does Gepirone induce or inhibit CYP3A4 activity?

A11: Gepirone does not appear to have a significant inducing or inhibiting effect on CYP3A4 activity based on urinary 6β-hydroxycortisol:cortisol ratio analysis. []

Q12: Does Gepirone affect lithium pharmacokinetics?

A12: Co-administration of Gepirone with lithium did not result in clinically relevant effects on lithium's pharmacokinetics. [, ]

Q13: What is the preclinical evidence for Gepirone's efficacy in animal models of anxiety and depression?

A13: Preclinical studies have demonstrated that Gepirone exhibits anxiolytic effects in rodent models. [, , ] Additionally, Gepirone shows antidepressant-like effects in the forced swimming test in rats, particularly when pretreated with the drug metabolism inhibitor proadifen. []

Q14: What is the clinical evidence for Gepirone's efficacy in treating major depressive disorder (MDD)?

A14: Several clinical trials have investigated Gepirone's efficacy in treating MDD. Results from double-blind, placebo-controlled trials indicate that Gepirone, particularly in extended-release formulations (Gepirone-ER), effectively reduces depressive symptoms in individuals with MDD. [, , , , , , ]

Q15: Does Gepirone demonstrate efficacy in treating anxiety disorders?

A15: Clinical trials have explored Gepirone's potential in treating generalized anxiety disorder (GAD). While one study showed a delayed anxiolytic response compared to diazepam, [] another pilot study suggested potential benefits in a small group of patients with GAD and panic disorder. []

Q16: Does Gepirone impact sexual function in individuals with depression?

A16: Unlike selective serotonin reuptake inhibitors (SSRIs), which are often associated with sexual dysfunction, Gepirone-ER has demonstrated improvement in sexual function in both men and women with depression. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.